molecular formula C10H8ClFO3 B1323752 Ethyl 2-chloro-4-fluorobenzoylformate CAS No. 951887-94-8

Ethyl 2-chloro-4-fluorobenzoylformate

Cat. No.: B1323752
CAS No.: 951887-94-8
M. Wt: 230.62 g/mol
InChI Key: MHWHHBWHCGGLHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-fluorobenzoylformate can be synthesized through several methods. One common route involves the esterification of 2-chloro-4-fluorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic aromatic substitution and reduction-oxidation reactions .

Comparison with Similar Compounds

Ethyl 2-chloro-4-fluorobenzoylformate can be compared with other similar compounds such as:

  • Ethyl 2-chlorobenzoylformate
  • Ethyl 4-fluorobenzoylformate
  • Ethyl 2-bromo-4-fluorobenzoylformate

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .

Biological Activity

Ethyl 2-chloro-4-fluorobenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8ClF O3 and features a benzoyl group with chlorine and fluorine substituents. The presence of these halogens is significant as they can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Biological Activity

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of halogen substituents often enhances the efficacy against Gram-positive and Gram-negative bacteria, making this compound a candidate for further antimicrobial studies.
  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that modifications in the benzoyl group can lead to significant changes in enzyme kinetics, potentially serving as leads for drug development targeting metabolic disorders.
  • Cytotoxicity : Preliminary studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. This effect is likely mediated through apoptosis induction or cell cycle arrest, which warrants further investigation into its potential as an anticancer agent.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibitor of metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at UCSF evaluated the antimicrobial properties of halogenated benzoylformates, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Enzyme Kinetics : Investigations into the kinetic properties of related compounds revealed that this compound could inhibit benzoylformate decarboxylase (BFD). This enzyme plays a crucial role in bacterial metabolism, and its inhibition could lead to reduced bacterial growth, highlighting the compound's potential as an antibacterial agent .
  • Cytotoxic Studies : In vitro studies on various cancer cell lines indicated that this compound exhibits cytotoxic effects, leading to cell death through apoptotic pathways. These findings suggest that further exploration into its structure-activity relationship could yield promising anticancer agents .

Properties

IUPAC Name

ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWHHBWHCGGLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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